molecular formula C16H14N2O6 B1465557 Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-nitrobenzoate CAS No. 1353506-43-0

Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-nitrobenzoate

Cat. No.: B1465557
CAS No.: 1353506-43-0
M. Wt: 330.29 g/mol
InChI Key: TVNNQQYIGMMZJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields a product, which is further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain the final product .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes a 2,3-dihydro-1,4-benzodioxin-6-yl moiety . The exact molecular formula and weight may vary depending on the specific substitutions made during synthesis.

Properties

IUPAC Name

methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-22-16(19)10-2-4-12(13(8-10)18(20)21)17-11-3-5-14-15(9-11)24-7-6-23-14/h2-5,8-9,17H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNNQQYIGMMZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2=CC3=C(C=C2)OCCO3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-nitrobenzoate
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Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-nitrobenzoate
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Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-nitrobenzoate
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Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-nitrobenzoate
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Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-nitrobenzoate
Reactant of Route 6
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Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-nitrobenzoate

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